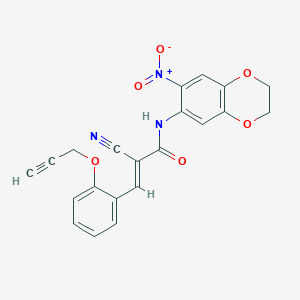

![molecular formula C18H18ClN3O B2399658 N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-chlorobenzamide CAS No. 338422-98-3](/img/structure/B2399658.png)

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-chlorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-chlorobenzamide, also known as BCH or N-Benzyl-2-methyl-1H-benzimidazole-5-carboxamide, is a chemical compound that has been studied for its potential therapeutic applications in various scientific research fields.

Wissenschaftliche Forschungsanwendungen

- Researchers have developed a versatile method for synthesizing (1H-benzo[d]imidazol-2-yl) (phenyl)methanone and forming C–N bonds using an aromatic aldehyde and o-phenylenediamine . This method provides an inexpensive and general approach to access these compounds, which can be valuable in drug discovery and materials science.

- Practically significant materials derived from (benzo[d]imidazol-2-yl)methanols include Co (II) cubane complexes acting as single-molecule magnets with high barriers to spin relaxation . These complexes have potential applications in quantum computing and data storage.

- A cobalt catalyst based on this compound has been developed for water electro-oxidation at neutral pH. It exhibits promising performance with low overpotential and high turnover frequency . Such catalysts are crucial for sustainable energy conversion.

- Fluorinated derivatives of (benzo[d]imidazol-2-yl)methanols serve as red-emitting fluorophores with high quantum yields and near-infrared dyes with absorption maxima near 950 nm . These properties are valuable in bioimaging and optical sensing.

- Researchers synthesized 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole derivatives and evaluated their antitumor potential against different cell lines. These compounds exhibited cytotoxic and apoptosis-inducing effects . Further exploration in cancer therapy is warranted.

- The compound’s structure resembles molecules involved in bacterial quorum sensing (QS). Successful pharmacological blocking of QS signal reception can reduce transcription of QS-regulated genes, impacting bacterial behavior . This has implications for antimicrobial strategies.

Synthetic Methodology and C–N Bond Formation

Single-Molecule Magnets (Co (II) Cubane Complexes)

Catalysts for Water Electro-oxidation

Fluorophores and Near-Infrared Dyes

Antitumor Potential

Pharmacological Targeting of Quorum Sensing

These applications highlight the diverse roles of N-(1-(1H-benzo[d]imidazol-2-yl)-2-methylpropyl)-3-chlorobenzamide in various scientific contexts. Its unique properties make it an intriguing subject for further investigation and development. 🌟

Wirkmechanismus

Target of Action

Compounds containing the imidazole moiety have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives have been reported to show different biological activities, suggesting that they may interact with various targets in the body

Biochemical Pathways

Imidazole derivatives have been known to influence a variety of biochemical pathways due to their broad range of biological activities . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which could potentially impact the bioavailability of the compound

Result of Action

Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular level.

Eigenschaften

IUPAC Name |

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-chlorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O/c1-11(2)16(17-20-14-8-3-4-9-15(14)21-17)22-18(23)12-6-5-7-13(19)10-12/h3-11,16H,1-2H3,(H,20,21)(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVDDNTWUXRKXKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(Cyclopentylamino)sulfonyl]indolinyl oxolan-2-yl ketone](/img/structure/B2399579.png)

![(4-bromophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2399582.png)

![3-isopentyl-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2399584.png)

![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]ethanesulfonamide](/img/structure/B2399586.png)

![4-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)-3-nitrobenzenecarboxamide](/img/structure/B2399587.png)

![3-(2-fluorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2399594.png)